molecular formula C12H23NO3 B1381545 tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate CAS No. 1801454-63-6

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate

Cat. No.: B1381545
CAS No.: 1801454-63-6
M. Wt: 229.32 g/mol
InChI Key: RGVOLQICOJIPDD-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate: is an organic compound with the molecular formula C12H23NO4. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent. The reaction proceeds under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide, bismuth (III) oxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
  • tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate hydrochloride

Comparison: this compound is unique due to its specific functional groups and structure, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

tert-butyl 4-hydroxy-5-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVOLQICOJIPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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